Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate is a synthetic organic compound characterized by its unique structure, which incorporates a bromine atom and a nitro group on a benzothiophene framework. The compound's molecular formula is , and it has a molecular weight of approximately 316.13 g/mol. Its IUPAC name is methyl 6-bromo-5-nitro-1-benzothiophene-2-carboxylate, and it can be represented by the SMILES notation: COC(=O)C1=CC2=CC(=C(C=C2S1)Br)[N+](=O)[O-] .
The presence of both bromine and nitro functional groups in this compound enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and materials science.
These reactions facilitate the synthesis of derivatives that may possess enhanced or altered biological properties.
Research indicates that methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate exhibits promising biological activities. Its derivatives have been investigated for their potential antimicrobial and anticancer properties. The nitro group can undergo bioreduction within biological systems, leading to reactive intermediates that may interact with cellular components, potentially resulting in cytotoxic effects against cancer cells or pathogenic organisms .
The synthesis of methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate typically involves a multi-step process:
This synthetic route allows for controlled modifications of the compound's structure, enabling the production of various derivatives.
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate has several applications across different fields:
Studies on methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate focus on its interaction with various biological targets. The nitro group can participate in redox reactions, while the bromine atom allows for substitution reactions that lead to active intermediates. These intermediates may interact with enzymes or receptors, influencing specific biochemical pathways .
Several compounds share structural similarities with methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| Methyl 6-chloro-5-nitrobenzo[b]thiophene-2-carboxylate | 0.98 | |
| Methyl 5-bromobenzo[b]thiophene-2-carboxylate | 0.97 | |
| Ethyl 5-bromobenzo[b]thiophene-2-carboxylate | 0.95 | |
| Methyl 4-bromobenzo[b]thiophene-2-carboxylate | 0.94 | |
| Ethyl 4-bromo-1-benzothiophene-2-carboxylate | 0.93 |
These compounds are similar in structure but differ in their functional groups or positions of substituents, which can significantly influence their chemical reactivity and biological activity.
Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate stands out due to its combination of bromine and nitro groups, which contribute to its unique reactivity profile and potential applications in medicinal chemistry and materials science .